4-Penten-2-one, 1-phenyl-
Overview
Description
4-Penten-2-one, 1-phenyl- is a chemical compound that belongs to the family of α,β-unsaturated ketones. It is a pale yellow liquid with a sweet, floral odor. This compound has been widely studied for its potential applications in various fields including scientific research, pharmaceuticals, and food industry.
Mechanism of Action
The exact mechanism of action of 4-Penten-2-one, 1-phenyl- is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 4-Penten-2-one, 1-phenyl- can modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Furthermore, it has been found to exhibit antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
4-Penten-2-one, 1-phenyl- has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in good yield and purity. It is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation of this compound is that it is highly reactive and can undergo rapid degradation under certain conditions.
Future Directions
There are several potential future directions for research on 4-Penten-2-one, 1-phenyl-. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate the exact mechanism of action and to determine the efficacy and safety of this compound in vivo. Another potential direction is the development of novel synthetic methods for the production of this compound, which could lead to more efficient and cost-effective synthesis. Additionally, the potential applications of this compound in the food industry, such as its use as a flavoring agent, could be explored further.
In conclusion, 4-Penten-2-one, 1-phenyl- is a promising compound with potential applications in various fields including scientific research, pharmaceuticals, and food industry. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
Scientific Research Applications
4-Penten-2-one, 1-phenyl- has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been shown to have potential as a chemotherapeutic agent for the treatment of cancer.
properties
IUPAC Name |
1-phenylpent-4-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8H,1,6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVLMVDQZFJDSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464658 | |
Record name | 4-Penten-2-one, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82456-37-9 | |
Record name | 4-Penten-2-one, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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